N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
Triazolopyridazine compounds are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are known to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral activities, and more .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, involves several routes. One such route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like X-ray crystallography . NMR spectroscopy is also commonly used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the use of hydrazonoyl halides, which are widely used as reagents for the synthesis of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound .Scientific Research Applications
Antiviral and Anticancer Activity
Compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide have demonstrated moderate to fairly high anti-HIV and anticancer activities. These findings are significant as they open up potential therapeutic applications in treating HIV and various cancers (Brzozowski, 1998).
Carbonic Anhydrase Inhibition and Potential Antitumor Activity
Novel compounds incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties along with the benzenesulfonamide group have shown potent inhibitory activity against human carbonic anhydrase isoforms. This suggests possible applications in the treatment of tumors, given the significant inhibition of tumor-associated carbonic anhydrase isoforms (Ghorab et al., 2014).
Potential for Asthma Treatment
Related compounds to this compound have been synthesized and evaluated for their potential in treating asthma. Some of these compounds exhibited excellent anti-asthmatic activity, highlighting their potential value in asthma and other respiratory disease treatments (Kuwahara et al., 1997).
Antimicrobial Activity
Some derivatives of triazolo and pyridine compounds, which are structurally related to this compound, have shown effective antimicrobial activity. This suggests potential applications in combating bacterial and fungal infections (Hassan, 2013).
Insecticidal Properties
Research on related compounds has demonstrated potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests possible applications in agricultural pest control (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activities , suggesting that their targets might be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
Based on the antibacterial activity of similar compounds , it can be hypothesized that this compound might interfere with bacterial protein synthesis or other vital processes, leading to bacterial growth inhibition.
Biochemical Pathways
Given its potential antibacterial activity , it might affect pathways related to bacterial protein synthesis, cell wall synthesis, or DNA replication.
Result of Action
Based on the antibacterial activity of similar compounds , it can be hypothesized that this compound might lead to bacterial cell death by inhibiting essential bacterial processes.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,13-4-2-1-3-5-13)19-12-8-9-20(10-12)15-7-6-14-17-16-11-21(14)18-15/h1-7,11-12,19H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDZTOTNBXDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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